2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-4-methylthiophene-3-carbonitrile
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Overview
Description
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is characterized by the presence of a thiazole ring, a bromonitrophenyl group, and a cyanide group, making it a molecule of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the bromonitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its potential anticancer activity is being explored in the development of new chemotherapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The anticancer activity may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-4-METHYL-3-THIENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8BrN3O2S |
---|---|
Molecular Weight |
350.19 g/mol |
IUPAC Name |
2-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H8BrN3O2S/c1-8-7-20-13(10(8)5-15)16-6-9-2-3-11(14)12(4-9)17(18)19/h2-4,6-7H,1H3/b16-6+ |
InChI Key |
USMKMLYKOOSUEW-OMCISZLKSA-N |
Isomeric SMILES |
CC1=CSC(=C1C#N)/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=CSC(=C1C#N)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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